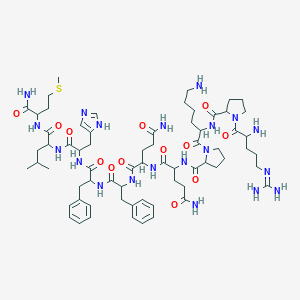
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-His-DL-Leu-DL-Met-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-His-DL-Leu-DL-Met-NH2 is a useful research compound. Its molecular formula is C67H102N20O13S and its molecular weight is 1427.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-His-DL-Leu-DL-Met-NH2 is a synthetic peptide composed of both D- and L-enantiomers of various amino acids. This structural diversity is significant as it may influence the compound's biological activity, stability, and interactions with biological targets. The following sections will explore the synthesis, biological activities, mechanisms of action, and potential applications of this compound.
Synthesis
The synthesis of this compound can be achieved through several methods:
- Solid Phase Peptide Synthesis (SPPS) : This method involves the sequential addition of protected amino acids to a solid support, allowing for efficient synthesis of complex peptides.
- Liquid Phase Synthesis : This approach allows for easier purification but may be less efficient compared to SPPS.
- Enzymatic Synthesis : Utilizing enzymes to catalyze the formation of peptide bonds under mild conditions, which can minimize side reactions.
Biological Activities
The biological activities of this compound are influenced by its unique amino acid composition. Peptides with diverse sequences often exhibit a range of biological functions:
- Antinociceptive Effects : Similar compounds have been shown to possess analgesic properties. For instance, modifications in peptide sequences can enhance affinity for opioid receptors, suggesting potential pain-relief applications .
- Neuroprotective Properties : D-amino acids have been implicated in cognitive functions and may serve as biomarkers for neurological conditions .
- Antimicrobial Activity : Certain peptides exhibit antimicrobial properties, making them candidates for therapeutic applications against infections.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity and influencing biochemical pathways.
- Structural Stability : The presence of D-enantiomers may enhance the structural stability of the peptide, affecting its pharmacokinetics and bioavailability.
- Cell Signaling Modulation : By interacting with cellular signaling pathways, this peptide could influence processes such as inflammation and cell proliferation.
Case Studies and Research Findings
Research on similar peptides has provided insights into the potential applications of this compound:
- A study demonstrated that peptides with specific amino acid sequences can significantly enhance antinociceptive effects when administered via different routes (e.g., intraventricular) .
- Another investigation highlighted the role of D-amino acids in cognitive function, suggesting that modifications in peptide structure could lead to novel therapeutic strategies for neurodegenerative diseases .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Composition | Unique Features |
|---|---|---|
| H-Lys-Ala-Gly | Lysine, Alanine, Glycine | Simple structure; basic biological functions |
| H-Gly-Leu-Phe | Glycine, Leucine, Phenylalanine | Aromatic side chains; hydrophobic interactions |
| H-Asp-Glu | Aspartic Acid, Glutamic Acid | Charged residues; important in neurotransmission |
The distinct combination of D- and L-amino acids in H-DL-Arg... may confer unique structural and functional properties not present in simpler peptides.
Eigenschaften
IUPAC Name |
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H102N20O13S/c1-39(2)33-48(59(93)78-44(56(72)90)27-32-101-3)82-62(96)51(36-42-37-75-38-77-42)85-61(95)50(35-41-17-8-5-9-18-41)84-60(94)49(34-40-15-6-4-7-16-40)83-58(92)45(23-25-54(70)88)79-57(91)46(24-26-55(71)89)80-63(97)53-22-14-31-87(53)66(100)47(20-10-11-28-68)81-64(98)52-21-13-30-86(52)65(99)43(69)19-12-29-76-67(73)74/h4-9,15-18,37-39,43-53H,10-14,19-36,68-69H2,1-3H3,(H2,70,88)(H2,71,89)(H2,72,90)(H,75,77)(H,78,93)(H,79,91)(H,80,97)(H,81,98)(H,82,96)(H,83,92)(H,84,94)(H,85,95)(H4,73,74,76) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAKZELSORWGBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H102N20O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407924 |
Source


|
| Record name | AGN-PC-0BIRWD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1427.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115760-58-2 |
Source


|
| Record name | AGN-PC-0BIRWD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














